3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-[2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a complex organic compound featuring two benzofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. Key transformations in the synthesis may include copper-mediated and palladium-catalyzed coupling reactions, as well as iodocyclization .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran rings and the amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: Potential therapeutic applications, including as an anticancer agent or antiviral drug.
Industry: Use in the development of new materials with unique properties, such as advanced polymers or electronic materials.
Mechanism of Action
The mechanism of action of 3-[2-(6,7-dimethyl-1-benzofuran-3-yl)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin share the benzofuran core and exhibit similar biological activities.
Benzothiophene derivatives: These compounds also have a heterocyclic structure and are used in similar applications, such as anticancer agents.
Uniqueness
3-[2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is unique due to its dual benzofuran rings and specific functional groups, which may confer distinct biological activities and chemical properties compared to other benzofuran or benzothiophene derivatives .
Properties
Molecular Formula |
C28H24N2O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H24N2O4/c1-16-8-11-20(12-9-16)29-28(32)27-25(22-6-4-5-7-23(22)34-27)30-24(31)14-19-15-33-26-18(3)17(2)10-13-21(19)26/h4-13,15H,14H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
XDSUPOCJRFBDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5C)C |
Origin of Product |
United States |
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